molecular formula C11H12O4 B8427438 (5-Acetyl-2-hydroxy-phenyl)-acetic acid methyl ester

(5-Acetyl-2-hydroxy-phenyl)-acetic acid methyl ester

Cat. No.: B8427438
M. Wt: 208.21 g/mol
InChI Key: OEOVKYCQSLJIDL-UHFFFAOYSA-N
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Description

(5-Acetyl-2-hydroxy-phenyl)-acetic acid methyl ester is a useful research compound. Its molecular formula is C11H12O4 and its molecular weight is 208.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

methyl 2-(5-acetyl-2-hydroxyphenyl)acetate

InChI

InChI=1S/C11H12O4/c1-7(12)8-3-4-10(13)9(5-8)6-11(14)15-2/h3-5,13H,6H2,1-2H3

InChI Key

OEOVKYCQSLJIDL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)O)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of aluminum chloride (35.0 g, 262.5 mmol) in dichloromethane (75 mL) was added a solution of (2-Methoxy-phenyl)-acetic acid methyl ester (13.5 g, 75.0 mmol) and acetyl chloride (5.86 mL, 82.5 mmol)in dichloromethane (75 mL) dropwise. After the addition was complete the reaction was heated to reflux for 5 hours. The reaction mixture was then cooled and carefully poured onto a mixture of ice and water. The aqueous layer was then extracted with ethyl acetate (2×400 mL). The combined extracts were then washed with saturated sodium chloride (1×100 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure to yield a solid. 1H NMR (400 MHz, DMSO): δ 10.51 (s, 1H), 7.79 (m, 2H), 6.88 (d, 1H), 3.63 (s, 2H), 3.59 (s, 3H), 2.47 (s, 3H). Mass Spectrum (Chemical Ionization, 1% NH3 in CH4) m/z 209 (M+H).
Quantity
35 g
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13.5 g
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5.86 mL
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75 mL
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solvent
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75 mL
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solvent
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Synthesis routes and methods II

Procedure details

36 g of methyl 2-methoxy-benzeneacetate and 15.7 g of acetyl chloride are dissolved in 100 ml of methylene chloride, the resultant solution then being added dropwise to a suspension of 100 g of aluminum chloride in 300 ml methylene chloride. The solution is boiled for 5 hours, poured onto ice water and filtered. The crystals are washed with water and methylene chloride.
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36 g
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reactant
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15.7 g
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reactant
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100 mL
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resultant solution
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100 g
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300 mL
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